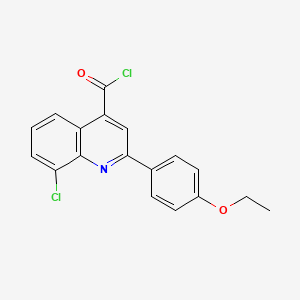

2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoyl chloride

Overview

Description

“2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoyl chloride” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that the compound “2-[(2-chloro-4-nitrophenoxy)methyl]oxirane” has a similar structure and is used in proteomics research1.

Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoyl chloride”. However, a related compound, “2-chloro-4-nitrophenol”, is frequently used as a building block for dyes, plastics, and explosives2.

Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoyl chloride”. However, “2-chloro-4-nitrophenol” can react with sulfuric acid dimethyl ester to produce 2-chloro-4-nitro-anisole2.

Scientific Research Applications

-

Proteomics Research

- Field : Biochemistry and Molecular Biology

- Application : A compound named “(2-chloro-4-nitrophenoxy)acetyl chloride” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound might be used in the preparation of samples or in the analysis of protein structures.

- Method : The specific methods of application or experimental procedures were not available in the search results .

- Results : The outcomes of this application were not specified in the search results .

-

Antiviral Research

- Field : Virology

- Application : A compound named “14S-(2’-chloro-4’-nitrophenoxy)-8R/S,17-epoxy andrographolide” was discovered to be an effective inhibitor against EV-A71 infection . EV-A71 is a major etiological agent of hand-foot-and-mouth disease (HFMD).

- Method : This compound was found to inhibit the post-entry stages of EV-A71 viral replication cycle and significantly reduces viral protein expression of structural proteins such as VP0 and VP2 via inhibiting EV-A71 RNA replication .

- Results : The compound showed a significant reduction of viral titre and exerted broad-spectrum antiviral effects against other enteroviruses .

-

Environmental Biotechnology

- Field : Environmental Science and Microbiology

- Application : A compound named “2-chloro-4-nitrophenol (2C4NP)” is known to be a common chlorinated nitrophenol pollutant . A Gram-negative bacterium, Cupriavidus sp. CNP-8, has been reported to degrade 2C4NP via the 1,2,4-benzenetriol (BT) pathway .

- Method : The bacterium uses a two-component FAD-dependent monooxygenase, HnpAB, to convert 2C4NP to BT via chloro-1,4-benzoquinone . Another enzyme, HnpC, a BT 1,2-dioxygenase, catalyzes BT ring-cleavage with the formation of maleylacetate .

- Results : This pathway significantly differs from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers . This discovery increases our knowledge of the catabolic diversity for microbial 2C4NP degradation at the molecular and biochemical level .

-

Chemical Syntheses

- Field : Industrial Chemistry

- Application : Chlorinated nitrophenols (CNPs) such as 2-chloro-4-nitrophenol (2C4NP), 2-chloro-5-nitrophenol (2C5NP), 4-chloro-2-nitrophenol (4C2NP), and 2,6-dichloro-4-nitrophenol (2,6-DCNP) have been widely used as intermediates in the chemical syntheses of various pesticides, dyes, and pharmaceuticals .

- Method : The specific methods of application or experimental procedures were not available in the search results .

- Results : The outcomes of this application were not specified in the search results .

Safety And Hazards

The safety and hazards of “2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoyl chloride” are not known. However, a related compound, “2-[(2-chloro-4-nitrophenoxy)methyl]thiazole”, is labeled with the GHS07 signal word "Warning"5.

Future Directions

There is no specific information available on the future directions of “2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoyl chloride”. However, research into related compounds may provide insights into potential applications and areas of study6.

properties

IUPAC Name |

2-(2-chloro-4-nitrophenoxy)-2-methylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO4/c1-10(2,9(12)14)17-8-4-3-6(13(15)16)5-7(8)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAHPPVBHLTWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)Cl)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401208320 | |

| Record name | 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401208320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoyl chloride | |

CAS RN |

1160257-78-2 | |

| Record name | 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401208320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.